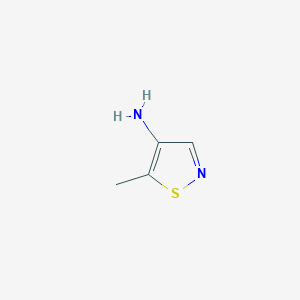
5-Methylisothiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylisothiazol-4-amine is an organic compound belonging to the isothiazole family, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure imparts significant biological activities, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisothiazol-4-amine typically involves the reaction of methylisothiazolone with ammonia. The process can be summarized as follows:
Methylisothiazolone and Ammonia Reaction: Methylisothiazolone reacts with ammonia to produce 5-amino-3-methyl-isothiazole.
Hydrochloric Acid Reaction: The resulting 5-amino-3-methyl-isothiazole is then reacted with hydrochloric acid to yield this compound hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Methylisothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the amino group.
Scientific Research Applications
5-Methylisothiazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylisothiazol-4-amine primarily involves its interaction with enzymes and proteins containing thiol groups. The compound forms mixed disulfides with these thiol groups, inhibiting the activity of essential enzymes and disrupting cellular processes. This mechanism underlies its antimicrobial and antifungal properties .
Comparison with Similar Compounds
Methylisothiazolinone: Another isothiazole derivative used as a biocide and preservative.
Chloromethylisothiazolinone: Known for its antimicrobial properties and used in combination with methylisothiazolinone.
Benzisothiazolinone: Used as a preservative in various industrial applications.
Uniqueness of 5-Methylisothiazol-4-amine: this compound stands out due to its specific structural features and reactivity, which confer unique biological activities. Its ability to form stable derivatives and its effectiveness as an antimicrobial agent make it a valuable compound for diverse applications .
Properties
Molecular Formula |
C4H6N2S |
|---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
5-methyl-1,2-thiazol-4-amine |
InChI |
InChI=1S/C4H6N2S/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 |
InChI Key |
XFCZYYWMZRFIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


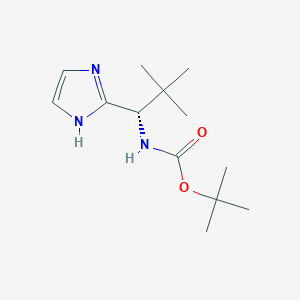
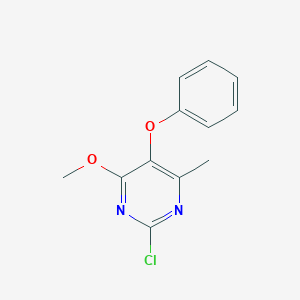
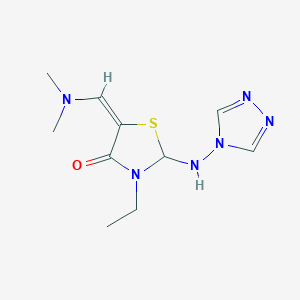
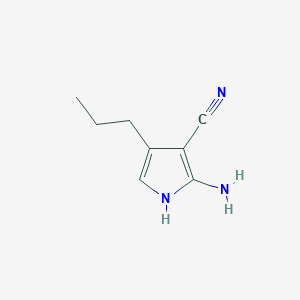

![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone](/img/structure/B11770539.png)
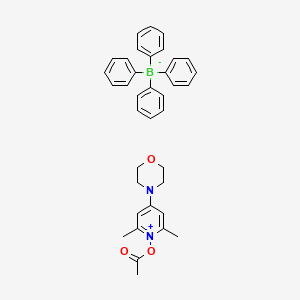
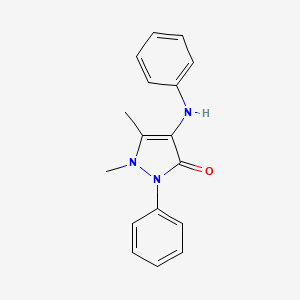
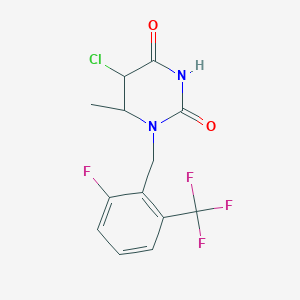
![7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B11770550.png)
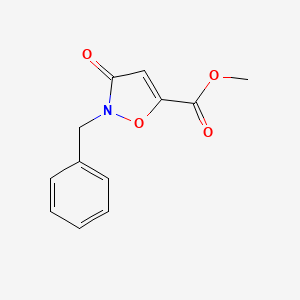
![6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11770568.png)
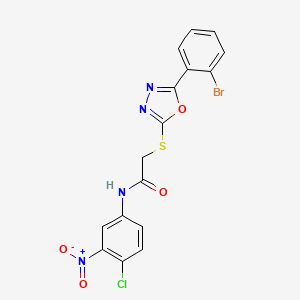
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)
